Electron-Rich Aryl Ring Enhances Reactivity in [3+3] Cyclization Relative to Electron-Deficient Analogs
In the formal [3+3] cyclization of 1-aryl-3-ethoxyprop-2-en-1-ones with 1,3-bis(silyloxy)-1,3-butadienes, the electronic nature of the aryl substituent directs regioselectivity of 6-arylsalicylate formation . The 2,4-dimethylphenyl group (σ⁺ = −0.31 for p-CH₃; Hammett σₚ = −0.17) is strongly electron-donating compared to the 4-chlorophenyl group (σₚ = +0.23) used in the original study [1]. This electronic difference is expected to increase the nucleophilicity of the enone β-carbon, favoring cyclization with electrophilic bis(silyloxy)butadienes and potentially improving reaction yield over electron-deficient comparators.
| Evidence Dimension | Hammett substituent constant (σₚ) as proxy for electronic effect on reactivity |
|---|---|
| Target Compound Data | σₚ (2,4-dimethylphenyl) ≈ −0.34 (sum of σₚ for 2-CH₃ = −0.17 and 4-CH₃ = −0.17) |
| Comparator Or Baseline | σₚ (4-chlorophenyl) = +0.23; σₚ (phenyl) = 0.00 |
| Quantified Difference | Δσₚ ≈ −0.57 vs. 4-chlorophenyl (target more electron-donating by ~0.57 Hammett units) |
| Conditions | Hammett constants from standard compilations; reactivity inference based on known electronic effects in polar cyclization reactions |
Why This Matters
Procurement of the 2,4-dimethylphenyl variant is mandatory when a synthetic route requires an electron-rich aryl enone for regioselective cyclization; substituting the 4-chlorophenyl congener would invert the electronic character and alter the regiochemical outcome.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91 (2), 165–195. DOI: 10.1021/cr00002a004. View Source
